2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone
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Overview
Description
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable base.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction using 2-fluorobenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-chlorophenyl)-3(2H)-pyridazinone
- 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-bromophenyl)-3(2H)-pyridazinone
Uniqueness
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which contribute to its distinct chemical properties and potential applications. The fluorine atom, in particular, can enhance the compound’s stability and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H11Cl2FN2O2 |
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Molecular Weight |
377.2 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C18H11Cl2FN2O2/c19-11-5-6-12(14(20)9-11)17(24)10-23-18(25)8-7-16(22-23)13-3-1-2-4-15(13)21/h1-9H,10H2 |
InChI Key |
ZDIGYWHZLGNVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
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